molecular formula C24H25N3O2 B497022 9-[2-hydroxy-3-(2-methyl-1-benzimidazolyl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one

9-[2-hydroxy-3-(2-methyl-1-benzimidazolyl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one

Cat. No. B497022
M. Wt: 387.5g/mol
InChI Key: ZGHPSPZDXBQRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[2-hydroxy-3-(2-methyl-1-benzimidazolyl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one is a member of carbazoles.

Scientific Research Applications

Antifungal and Antibacterial Properties

  • The compound has been explored for its potential in antifungal and antibacterial applications. Studies show that certain carbazole derivatives, including those similar to the specified compound, demonstrate potent antifungal activity against various fungal strains, as well as activity against Gram-positive and/or Gram-negative bacteria (Rad et al., 2016).

Biotransformation and Environmental Applications

  • Research indicates the ability of certain bacteria to transform carbazole derivatives, which could be crucial for environmental applications, such as bioremediation. One study detailed the bacterial biotransformation of carbazole derivatives, suggesting potential in environmental cleanup and detoxification processes (Waldau et al., 2009).

Antimicrobial Synthesis

  • Carbazole derivatives have been synthesized for their antimicrobial properties. These compounds, including structures related to the specified molecule, have shown efficacy in antimicrobial evaluations, highlighting their potential in developing new antimicrobial agents (Nofal et al., 2002).

Metal Complexation for Biological Activity

  • The compound's derivatives have been studied for their ability to form metal complexes, which may have biological activity. This research is significant in exploring new therapeutic agents and understanding the molecular interactions of these complexes (Tavman, 2003).

DNA Binding and Anticancer Properties

  • There's ongoing research into the DNA binding capabilities of carbazole derivatives and their potential anticancer properties. These studies are crucial in the development of new cancer therapies (Paul et al., 2015).

Development of New Heterocyclic Derivatives

  • Carbazole is used as a precursor for creating new heterocyclic derivatives with potential antimicrobial activities. This area of research is vital for discovering new drugs and treatments (Salih et al., 2016).

properties

Product Name

9-[2-hydroxy-3-(2-methyl-1-benzimidazolyl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one

Molecular Formula

C24H25N3O2

Molecular Weight

387.5g/mol

IUPAC Name

9-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one

InChI

InChI=1S/C24H25N3O2/c1-15-10-11-21-19(12-15)18-6-5-9-23(29)24(18)27(21)14-17(28)13-26-16(2)25-20-7-3-4-8-22(20)26/h3-4,7-8,10-12,17,28H,5-6,9,13-14H2,1-2H3

InChI Key

ZGHPSPZDXBQRMT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4C(=NC5=CC=CC=C54)C)O

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4C(=NC5=CC=CC=C54)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-[2-hydroxy-3-(2-methyl-1-benzimidazolyl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one
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9-[2-hydroxy-3-(2-methyl-1-benzimidazolyl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one
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9-[2-hydroxy-3-(2-methyl-1-benzimidazolyl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one
Reactant of Route 4
9-[2-hydroxy-3-(2-methyl-1-benzimidazolyl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one
Reactant of Route 5
9-[2-hydroxy-3-(2-methyl-1-benzimidazolyl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one
Reactant of Route 6
Reactant of Route 6
9-[2-hydroxy-3-(2-methyl-1-benzimidazolyl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one

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